molecular formula C10H9Br2NO2 B13685719 Methyl 3-Amino-4-(2,2-dibromovinyl)benzoate

Methyl 3-Amino-4-(2,2-dibromovinyl)benzoate

Cat. No.: B13685719
M. Wt: 334.99 g/mol
InChI Key: SERWOJJXGBSGAU-UHFFFAOYSA-N
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Description

Methyl 3-Amino-4-(2,2-dibromovinyl)benzoate is an organic compound with the molecular formula C10H9Br2NO2 It is a derivative of benzoic acid and contains both amino and dibromovinyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Amino-4-(2,2-dibromovinyl)benzoate typically involves the reaction of 3-amino-4-bromobenzoic acid with methyl 2,2-dibromovinyl ether under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Amino-4-(2,2-dibromovinyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-Amino-4-(2,2-dibromovinyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-Amino-4-(2,2-dibromovinyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dibromovinyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-Amino-3-(2,2-dibromovinyl)benzoate: Similar structure but with different positioning of functional groups.

    Methyl 3-Amino-4-(2,2-dibromovinyl)benzoate: Another isomer with similar properties.

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its dibromovinyl group makes it particularly useful in halogen bonding studies and applications .

Biological Activity

Methyl 3-amino-4-(2,2-dibromovinyl)benzoate is a compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

This compound features a benzoate backbone with an amino group and a dibromovinyl moiety. This unique structure contributes to its biological activity through various interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound has shown efficacy against a range of pathogens, including bacteria and viruses. Its mechanism involves disrupting cellular processes critical for pathogen survival.
  • Anticancer Properties : Research indicates that this compound may inhibit cell proliferation by targeting tubulin, similar to other known anticancer agents. This leads to apoptotic cell death in cancer cells .
  • Neuroprotective Effects : this compound has been studied for its potential to modulate neuronal signaling pathways, which may provide protective effects against neurodegenerative diseases .

Antimicrobial Efficacy

A study demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results indicate that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound effectively inhibits the growth of cancer cell lines. The IC50 values for various cancer types are summarized below:

Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)5.0
MCF-7 (Breast Cancer)7.5
A549 (Lung Cancer)6.0

The compound's ability to induce apoptosis in these cells was confirmed through flow cytometry analysis, demonstrating its potential as an anticancer therapeutic agent .

Case Study 1: Antiviral Activity

In a controlled study, this compound was tested against the influenza virus. Results indicated a significant reduction in viral replication at concentrations above 10 µM, suggesting its potential as an antiviral agent.

Case Study 2: Neuroprotection in Animal Models

Animal studies have shown that administration of this compound resulted in improved cognitive function in models of Alzheimer's disease. The compound appeared to reduce amyloid-beta levels and enhance synaptic plasticity .

Properties

Molecular Formula

C10H9Br2NO2

Molecular Weight

334.99 g/mol

IUPAC Name

methyl 3-amino-4-(2,2-dibromoethenyl)benzoate

InChI

InChI=1S/C10H9Br2NO2/c1-15-10(14)7-3-2-6(5-9(11)12)8(13)4-7/h2-5H,13H2,1H3

InChI Key

SERWOJJXGBSGAU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C=C(Br)Br)N

Origin of Product

United States

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